[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol
Description
[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a methyl group at the 6-position. A piperidine ring is attached to the pyrimidine via a nitrogen atom at the 2-position, and a methanol group is bonded to the piperidine’s 2-position.
Properties
IUPAC Name |
[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-6-10(12)14-11(13-8)15-5-3-2-4-9(15)7-16/h6,9,16H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHXBARVEAIBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol typically involves the reaction of 4-chloro-6-methylpyrimidine with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 4-chloro-6-methylpyrimidin-2-yl group undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. For example:
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Amination : Reaction with piperazine derivatives under basic conditions replaces the chlorine atom. In a study using 4,6-dichloro-2-methylpyrimidine, substitution with 1-(2-hydroxyethyl)piperazine at 20°C in dichloromethane yielded 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 85% efficiency .
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids can occur at the C-6 position of the pyrimidine ring. A related protocol using Pd(OAc)₂/BINAP in toluene achieved 75.2% yield for a similar coupling .
Table 1: Representative Substitution Reactions
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Chlorine displacement | 1-(2-hydroxyethyl)piperazine, CH₂Cl₂, 20°C | 85% | |
| Palladium-catalyzed coupling | Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, reflux | 75.2% |
Functionalization of the Hydroxyl Group
The methanol moiety participates in typical alcohol reactions:
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Etherification : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 10–35°C for 2 hours protected the hydroxyl group as a silyl ether, yielding 1.42 g of product .
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Oxidation : The hydroxyl group can be oxidized to a ketone using agents like Jones reagent or pyridinium chlorochromate (PCC), though specific data for this compound are not reported in the provided sources.
Table 2: Hydroxyl Group Modifications
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Silylation | TBDMSCl, imidazole, DMF, 2 hr | Protected alcohol (1.42 g) |
Acid-Base Reactions
The hydrochloride salt form (if applicable) enhances solubility in polar solvents. For a structurally related compound, [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride, acid-base equilibria were critical for optimizing solubility during formulation.
Heterocycle-Specific Reactivity
The piperidine ring’s secondary amine can undergo:
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Alkylation : Reaction with alkyl halides or epoxides.
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Acylation : Treatment with acyl chlorides or anhydrides.
While direct examples are not provided in the sources, analogous reactions for piperazine derivatives (e.g., acylation of 1-(2-hydroxyethyl)piperazine) suggest plausible pathways .
Catalytic C–H Activation
Pyrimidine-containing compounds often undergo regioselective C–H functionalization. A pyrazolo[1,5-a]pyrimidine study demonstrated Pd-catalyzed C–H arylation at position 6 using hexafluoroisopropanol (HFIP) as a solvent . Similar reactivity is anticipated for [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol.
Stability Under Synthetic Conditions
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Thermal Stability : Reactions involving reflux (e.g., 16 hours in toluene at 110°C) did not degrade the pyrimidine core .
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pH Sensitivity : Acidic conditions (e.g., 2 N HCl) are tolerated during workup, but strong bases may deprotonate the hydroxyl group, altering reactivity .
Key Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly due to its interaction with biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of pyrimidine and piperidine compounds can exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol may also possess such properties, warranting further investigation in preclinical models.
| Study Reference | Findings |
|---|---|
| Induction of apoptosis in cancer cell lines | |
| Inhibition of tumor growth in animal models |
Neurological Research
The compound's piperidine structure indicates potential activity on the central nervous system (CNS). Research into similar compounds has linked them to neuroprotective effects and modulation of neurotransmitter systems.
Case Study: Neuroprotection
A study focused on piperidine derivatives revealed their ability to protect neuronal cells from oxidative stress, suggesting that this compound could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's.
| Study Reference | Findings |
|---|---|
| Neuroprotective effects against oxidative damage | |
| Modulation of dopamine receptors |
Antimicrobial Properties
Pyrimidine derivatives have been studied for their antimicrobial activities against various pathogens. The presence of chlorine in the structure may enhance the compound's efficacy against bacteria and fungi.
Case Study: Antimicrobial Efficacy
Research into related compounds has shown promising results in inhibiting bacterial growth, indicating that this compound could be developed into an antimicrobial agent.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties, synthesis routes, and biological activities.
Table 1: Key Structural and Functional Comparisons
Key Comparative Analysis
Heterocyclic Core Variations
- Pyrimidine vs. Quinazoline: The target compound and the quinazoline derivatives (e.g., 6h, 4i) differ in core heterocycles. In contrast, pyrimidine-based compounds like the target molecule may exhibit better metabolic stability due to smaller size .
- Pyridine Derivative : The pyridine analogue () lacks the pyrimidine’s second nitrogen, reducing hydrogen-bonding capacity but improving lipophilicity .
Substituent Effects
- Chloro and Methyl Groups: The 4-Cl and 6-CH₃ groups in the target compound and 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine () enhance electrophilicity, favoring interactions with nucleophilic biological targets.
- Methanol vs. Amine: The methanol group in the target compound and 6h provides a polar site for hydrogen bonding, contrasting with the primary amine in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (), which may enhance solubility but reduce metabolic stability .
Biological Activity
The compound [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol, also known by its IUPAC name, exhibits significant biological activity due to its structural features. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : C11H16ClN3O
- Molecular Weight : 241.72 g/mol
- CAS Number : 1261231-61-1
- Purity : 95% .
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported. In one study, derivatives showed MIC values ranging from 20 to 25 µg/mL against Gram-negative bacteria and higher efficacy against Gram-positive strains compared to standard antibiotics like cefazolin .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.8 | |
| Escherichia coli | <125 | |
| Bacillus subtilis | 75 |
Antifungal Activity
The compound has also shown potential antifungal effects. In vitro studies indicated that it could inhibit the growth of various fungal pathogens, although specific MIC values for this compound are yet to be detailed in the literature.
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example:
- Compounds with similar piperidine and pyrimidine structures have demonstrated antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell growth .
Study 1: Synthesis and Evaluation of Antitumor Activity
A study synthesized several derivatives of piperidine containing pyrimidine rings and evaluated their antitumor activities. The results indicated that specific modifications at the piperidine nitrogen enhanced anticancer activity significantly. The most potent compounds were those with electron-withdrawing groups at the para position of the aromatic ring .
Study 2: Multicomponent Reactions for Bioactive Molecules
Another research focused on the synthesis of biologically active molecules through multicomponent reactions involving piperidine derivatives. The synthesized compounds were tested against a range of microbial strains, demonstrating superior antibacterial activity compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
